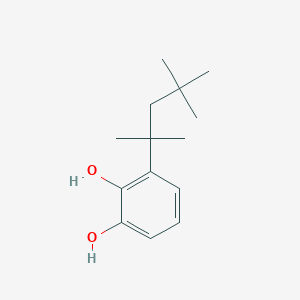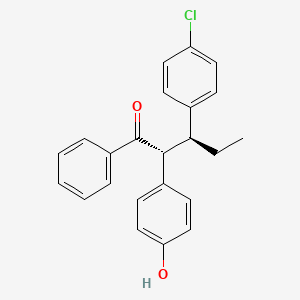
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both chlorophenyl and hydroxyphenyl groups attached to a valerophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of chlorobenzene with valerophenone, followed by hydroxylation of the resulting product. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
Análisis De Reacciones Químicas
Types of Reactions
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s functional groups. The pathways involved can vary depending on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
Valerophenone: A simpler analog without the chlorophenyl and hydroxyphenyl groups.
Chlorobenzophenone: Contains a chlorophenyl group but lacks the hydroxyphenyl group.
Hydroxybenzophenone: Contains a hydroxyphenyl group but lacks the chlorophenyl group.
Uniqueness
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
31365-03-4 |
|---|---|
Fórmula molecular |
C23H21ClO2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1-phenylpentan-1-one |
InChI |
InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-10-14-20(25)15-11-17)23(26)18-6-4-3-5-7-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1 |
Clave InChI |
HPMFVVZNAVJZFR-YADHBBJMSA-N |
SMILES isomérico |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
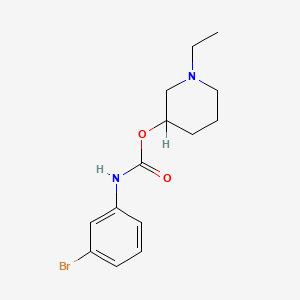
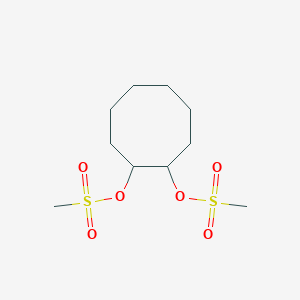

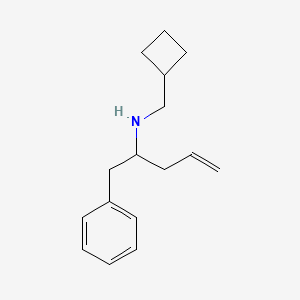
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

